Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate
Overview
Description
“Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the molecular formula C13H12N2O4 . It has an average mass of 260.245 Da and a monoisotopic mass of 260.079712 Da . This compound is also known by other names such as “Methyl 6-(acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylate” and "Methyl 6-acetamido-4-oxo-1H-quinoline-2-carboxylate" .
Scientific Research Applications
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, which shares structural similarities with Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate, demonstrated significant antiviral and antiapoptotic effects in vitro. It showed a considerable reduction in viral load and increased survival rates in Japanese encephalitis virus-infected mice, highlighting its potential therapeutic efficacy in treating viral encephalitis (Ghosh et al., 2008).
Structural Analysis of Derivatives
Research on heteroannularly disubstituted ferrocene derivatives containing the acetamido group, including compounds structurally related to this compound, revealed insights into their molecular structure. X-ray crystal analysis showed the orientation of acetamido and other functional groups relative to the cyclopentadienyl rings, contributing to the understanding of their structural characteristics and potential reactivity (Cetina et al., 2009).
Potential Anti-cancer Activity
Methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, structurally related to this compound, were synthesized and evaluated for their potential anti-cancer activity as inhibitors for methionine synthase. One compound exhibited significant cytotoxic activity against the PC-3 cell line, highlighting the potential of such compounds in cancer therapy (Elfekki et al., 2014).
Antimicrobial Agents Synthesis
Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, through a one-pot reaction, produced derivatives with significant antimicrobial activity against various bacteria and fungi. This research indicates the potential of structurally related compounds, like this compound, in developing new antimicrobial agents (Abdel-Mohsen, 2014).
Safety and Hazards
“Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .
properties
IUPAC Name |
methyl 6-acetamido-4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-7(16)14-8-3-4-10-9(5-8)12(17)6-11(15-10)13(18)19-2/h3-6H,1-2H3,(H,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZLYYAFMTXECK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674938 | |
Record name | Methyl 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
929028-74-0 | |
Record name | Methyl 6-(acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929028-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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